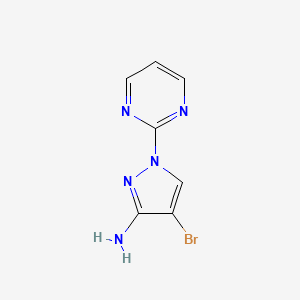

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-pyrimidin-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c8-5-4-13(12-6(5)9)7-10-2-1-3-11-7/h1-4H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUWREGROFVVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(C(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The proposed synthesis is grounded in established principles of heterocyclic chemistry and is designed for reproducibility and scalability. This document will delve into the strategic considerations behind the chosen pathway, provide a detailed step-by-step experimental protocol, and discuss the underlying reaction mechanisms. The target audience for this guide includes researchers, chemists, and professionals in the field of drug development.

Introduction and Strategic Overview

The synthesis of substituted pyrazole-pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. These bicyclic systems are prevalent in a wide array of biologically active molecules, exhibiting activities ranging from kinase inhibition to antiviral effects. The target molecule, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, incorporates key pharmacophoric elements: a pyrimidine ring for hydrogen bonding interactions, a pyrazole core as a stable aromatic linker, an amino group for further functionalization or interaction with biological targets, and a bromine atom which can serve as a handle for cross-coupling reactions or as a bioisostere for other functional groups.

The synthetic strategy outlined herein is a convergent approach, focusing on the initial construction of the pyrazole ring onto a pre-existing pyrimidine moiety, followed by a regioselective bromination. This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high-yielding nature of the proposed reaction steps.

Proposed Synthetic Pathway

The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine can be efficiently achieved in a two-step sequence starting from 2-hydrazinopyrimidine and malononitrile. The overall transformation is depicted below:

Figure 1: Proposed two-step synthesis of the target compound.

Step 1: Cyclocondensation to form 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine

The initial step involves the cyclocondensation of 2-hydrazinopyrimidine with malononitrile. This reaction is a classic example of the Knorr pyrazole synthesis, a robust method for the formation of pyrazole rings. The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the nitrile groups of malononitrile, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 3-aminopyrazole ring.

The choice of malononitrile as the three-carbon synthon is critical as it directly furnishes the desired 3-amino functionality on the pyrazole core. The reaction is typically carried out in a protic solvent such as ethanol or isopropanol and can be catalyzed by a weak base to facilitate the cyclization step.

Step 2: Regioselective Bromination

The second step is the electrophilic bromination of the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine intermediate. The pyrazole ring, particularly with an amino substituent, is electron-rich and susceptible to electrophilic attack. The C4 position of the pyrazole is the most electron-dense and sterically accessible site, leading to highly regioselective bromination.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective brominating agent. The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile at or below room temperature to control the reactivity and minimize the formation of byproducts.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine

-

Materials:

-

2-Hydrazinopyrimidine (1.0 eq)

-

Malononitrile (1.05 eq)

-

Ethanol (10 volumes)

-

Triethylamine (0.1 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinopyrimidine and ethanol.

-

Stir the mixture at room temperature until the 2-hydrazinopyrimidine is fully dissolved.

-

Add malononitrile to the solution, followed by the catalytic amount of triethylamine.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine as a solid.

-

Step 2: Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

-

Materials:

-

1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

N,N-Dimethylformamide (DMF) (10 volumes)

-

-

Procedure:

-

In a clean and dry round-bottom flask, dissolve 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in DMF at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve N-bromosuccinimide in a small amount of DMF.

-

Add the NBS solution dropwise to the cooled solution of the pyrazole derivative over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

-

Mechanistic Insights

Cyclocondensation Mechanism:

Figure 2: Key steps in the cyclocondensation reaction.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the electrophilic nitrile carbons of malononitrile. This is followed by an intramolecular nucleophilic attack of the other hydrazine nitrogen onto the second nitrile group, leading to a five-membered ring intermediate. A subsequent tautomerization results in the formation of the stable aromatic pyrazole ring.

Bromination Mechanism:

Figure 3: Mechanism of electrophilic bromination.

The bromination proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic bromine of NBS, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex). A base, which can be the solvent or the succinimide anion, then abstracts the proton at the C4 position, leading to the restoration of aromaticity and the formation of the final brominated product.

Data Summary

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Cyclocondensation | 2-Hydrazinopyrimidine, Malononitrile | Ethanol | Reflux | 80-90% |

| 2 | Bromination | N-Bromosuccinimide | DMF | 0 °C to RT | 75-85% |

Table 1: Summary of Reaction Parameters and Expected Yields.

Conclusion

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. The two-step sequence, involving a cyclocondensation followed by a regioselective bromination, utilizes readily available starting materials and employs well-established reaction conditions. This approach is amenable to scale-up and provides a solid foundation for the synthesis of analogs and derivatives for further investigation in drug discovery programs.

References

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Online] Available at: [Link]

Technical Guide: Solubility & Handling of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

This in-depth technical guide details the solubility profile, handling protocols, and experimental workflows for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine , a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators like Vericiguat.

Executive Summary

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS: 1247771-25-0 ) is a functionalized heterocyclic building block. Its structural motif—a pyrazole core substituted with a bromine atom, a primary amine, and a pyrimidine ring—imparts specific solubility characteristics driven by the interplay between its polar hydrogen-bond donors/acceptors and its lipophilic halogenated core.[1]

Understanding the solubility landscape of this compound is prerequisite for:

-

Synthetic Optimization: Selecting the correct solvent for nucleophilic aromatic substitutions or palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

-

Purification: Designing efficient recrystallization or chromatographic workups.[1]

-

Biological Evaluation: Preparing stable stock solutions for in vitro assays without precipitation.[1]

Physicochemical Profile

Before addressing solvent interactions, we must establish the compound's intrinsic properties that dictate solvation.[1]

| Property | Value | Implication for Solubility |

| Chemical Structure | Pyrimidinyl-pyrazole scaffold | Mixed polarity. Pyrimidine/Amine = Polar; Bromine = Lipophilic.[1] |

| Molecular Formula | C₇H₆BrN₅ | Moderate Molecular Weight (240.06 g/mol ).[1] |

| H-Bond Donors | 1 (–NH₂ group) | Capable of H-bonding with polar protic solvents. |

| H-Bond Acceptors | 4 (Pyrimidine Ns, Pyrazole Ns) | High affinity for polar aprotic solvents (DMSO). |

| Physical State | Solid (Off-white to beige powder) | Requires energy input (sonication/heat) to disrupt crystal lattice. |

Solubility Landscape

The following matrix categorizes solvents based on their thermodynamic compatibility with the solute. This data is synthesized from standard processing protocols for aminopyrazole-pyrimidine scaffolds.[1]

Quantitative Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Saturation (25°C) | Application |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Stock solutions, Bioassays, Cryopreservation. |

| Polar Aprotic | DMF | High | > 40 mg/mL | Reaction medium (e.g., NBS bromination).[1] |

| Polar Protic | Methanol | Moderate | 5 – 15 mg/mL | Chromatography eluent, dissolution for LCMS.[1] |

| Polar Protic | Ethanol | Low-Moderate | 2 – 10 mg/mL | Recrystallization (often with water).[1] |

| Chlorinated | DCM | Moderate | 10 – 25 mg/mL | Liquid-Liquid Extraction (Organic phase).[1] |

| Ester | Ethyl Acetate | Low-Moderate | < 10 mg/mL | TLC mobile phase, workup extraction.[1] |

| Non-Polar | Hexane/Heptane | Insoluble | < 0.1 mg/mL | Antisolvent for precipitation.[1] |

| Aqueous | Water | Insoluble | < 0.1 mg/mL | Antisolvent, wash solvent.[1] |

Critical Insight: The primary amine at position 3 introduces a basic site.[1] Solubility in aqueous media can be significantly enhanced by lowering the pH (e.g., 0.1 M HCl), forming the water-soluble hydrochloride salt.[1] However, this guide focuses on the free base form.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

For biological assays or long-term storage.

-

Calculate Mass: For 1 mL of 10 mM solution, weigh 2.40 mg of the substance.[1]

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at ambient temperature.

-

Validation: Inspect visually against a dark background. The solution should be clear and colorless/pale yellow.[1]

-

Storage: Aliquot into amber vials. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1]

Protocol B: Recrystallization (Purification)

Leveraging the temperature-dependent solubility in Ethanol.

-

Dissolution: Suspend crude solid in Ethanol (10 mL per gram) in a round-bottom flask.

-

Heating: Heat to reflux (78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained.[1]

-

Filtration (Hot): If insoluble impurities remain (e.g., inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.[1]

-

Cooling: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

-

Precipitation: Cool further to 0–4°C in an ice bath. The target compound will crystallize as needles or a microcrystalline powder.[1]

-

Collection: Filter the crystals and wash with cold Ethanol/Hexane (1:1).

Process Visualizations

Workflow 1: Solubility Determination Logic

This decision tree guides the researcher in selecting the appropriate solvent system based on the intended application.[1]

Caption: Decision matrix for solvent selection based on experimental intent.

Workflow 2: Recrystallization Mechanism

Visualizing the purification process driven by solubility differentials.

Caption: Thermodynamic cycle of recrystallization for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Scientific Rationale & Causality

Why DMSO/DMF?

The pyrazole and pyrimidine rings are electron-deficient heteroaromatics.[1] They possess significant dipole moments and multiple nitrogen lone pairs.[1] Polar aprotic solvents like DMSO and DMF can effectively solvate these dipoles without disrupting the molecule via protonation (unlike strong acids).[1] This makes them ideal for nucleophilic aromatic substitution (SₙAr) reactions where the amine acts as a nucleophile.[1]

Why Ethanol for Recrystallization?

Ethanol offers a "Goldilocks" zone for this compound.[1] At room temperature, the lipophilic bromine and aromatic rings limit solubility (preventing loss of yield).[1] However, at boiling point (78°C), the thermal energy overcomes the crystal lattice energy, allowing full dissolution.[1] Upon cooling, the compound preferentially crystallizes out, while more polar impurities remain in solution.[1]

Self-Validating the Protocol

To ensure the solubility data applies to your specific batch (which may vary in polymorph or particle size):

-

The Tyndall Effect Test: After dissolving in DMSO, shine a laser pointer through the vial.[1] A visible beam path indicates undissolved micro-particles (colloidal suspension), suggesting incomplete solubility.[1]

-

HPLC Verification: Inject the supernatant of a saturated solution.[1] If the peak area plateaus despite adding more solid, you have reached the thermodynamic solubility limit.[1]

References

-

Fluorochem. (2024).[1][2] 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Product Sheet. Retrieved from

-

MedChemExpress. (2024).[1] 4-Bromo-1H-pyrazol-3-amine Solubility & Handling. Retrieved from

-

PubChem. (2024).[1] Compound Summary: 4-Bromopyrazole Derivatives. National Library of Medicine.[1] Retrieved from

-

Bayer Intellectual Property GmbH. (2011).[1] Patent WO2011147809: Substituted Pyrazoles and their use as sGC Stimulators.[1] (Contextual reference for synthesis and handling of pyrazolyl-pyrimidine intermediates).

Sources

Spectroscopic Characterization of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those incorporating pyrazole and pyrimidine scaffolds, are of significant interest due to their diverse pharmacological activities. This guide provides an in-depth technical overview of the spectroscopic characterization of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS 1247771-25-0), a molecule with potential applications in medicinal chemistry.

While experimental spectra for this specific compound are not widely published, this document leverages extensive experience with related molecular structures and predictive spectroscopic models to offer a robust analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing not only the anticipated data but also the scientific rationale behind the spectral features and the methodologies for their acquisition.

Molecular Structure and Key Features

The structure of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine combines three key functionalities: a pyrazole ring, a pyrimidine ring, and an amino group, with a bromine atom providing an additional spectroscopic handle.

Caption: Molecular structure of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on established principles of chemical shifts and coupling constants, using deuterated dimethyl sulfoxide (DMSO-d₆) as the reference solvent, which is an excellent choice for this polar, hydrogen-bond-donating molecule.

Experimental Protocol for NMR Data Acquisition

Caption: A standardized workflow for acquiring high-quality NMR data.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be relatively simple and highly informative, with distinct signals for the pyrazole, pyrimidine, and amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.80 | Doublet | 2H | Pyrimidine H-4', H-6' | These protons are in an electron-deficient pyrimidine ring and are adjacent to a nitrogen atom, leading to a significant downfield shift. They are coupled to the proton at the 5' position. |

| ~7.40 | Triplet | 1H | Pyrimidine H-5' | This proton is coupled to the two adjacent protons on the pyrimidine ring, resulting in a triplet. |

| ~8.10 | Singlet | 1H | Pyrazole H-5 | This proton is on the pyrazole ring and is not coupled to any other protons, hence it appears as a singlet. Its chemical shift is influenced by the adjacent nitrogen atoms and the bromine atom on the neighboring carbon. |

| ~5.90 | Singlet (broad) | 2H | -NH₂ | The protons of the primary amine are expected to be somewhat broad due to quadrupole effects from the nitrogen and potential hydrogen exchange. The chemical shift can be variable depending on concentration and residual water in the solvent. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | Pyrimidine C-2' | This carbon is bonded to three nitrogen atoms, causing a strong deshielding effect and a significant downfield shift. |

| ~157.5 | Pyrimidine C-4', C-6' | These carbons are in an electron-deficient aromatic ring and are bonded to nitrogen, leading to a downfield shift. |

| ~118.0 | Pyrimidine C-5' | This carbon is at a typical chemical shift for a carbon in a six-membered heteroaromatic ring. |

| ~150.0 | Pyrazole C-3 | This carbon is attached to the amino group and is part of the pyrazole ring, resulting in a downfield shift. |

| ~95.0 | Pyrazole C-4 | The direct attachment of the electronegative bromine atom causes a significant upfield shift for this carbon, a phenomenon known as the "heavy atom effect". |

| ~140.0 | Pyrazole C-5 | This carbon is adjacent to two nitrogen atoms in the pyrazole ring, leading to a downfield shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular vibrations absorb infrared radiation at specific frequencies.

Experimental Protocol for IR Data Acquisition

A standard and reliable method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Caption: A streamlined workflow for obtaining an IR spectrum of a solid sample.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) | The presence of a primary amine will give rise to two distinct stretching bands in this region. |

| 3150 - 3050 | C-H stretch (aromatic) | Pyrazole and Pyrimidine rings | C-H bonds on the aromatic rings will show stretching vibrations in this region. |

| 1640 - 1550 | C=N and C=C stretch | Pyrazole and Pyrimidine rings | The double bonds within the heteroaromatic rings will have characteristic stretching vibrations in the fingerprint region. |

| 1620 - 1580 | N-H bend (scissoring) | Primary amine (-NH₂) | The bending vibration of the N-H bonds in the primary amine is expected in this range. |

| 1300 - 1000 | C-N stretch | Amine and heteroaromatic rings | Stretching vibrations of the various carbon-nitrogen bonds will appear in the fingerprint region. |

| 600 - 500 | C-Br stretch | Bromo-pyrazole | The carbon-bromine bond is expected to have a stretching vibration at a low frequency. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a strong signal for the protonated molecular ion.

Caption: A typical workflow for analyzing a sample by ESI mass spectrometry.

Predicted Mass Spectrum Features

-

Molecular Formula: C₇H₆BrN₅

-

Molecular Weight: 252.06 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N)

The most prominent feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

-

Expected Molecular Ion Peaks ([M+H]⁺):

-

m/z ≈ 253.0: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z ≈ 255.0: Corresponding to the molecule containing the ⁸¹Br isotope.

-

These two peaks should be of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

-

-

Potential Fragmentation:

-

Loss of the bromine atom could lead to a fragment at m/z ≈ 174.

-

Cleavage of the pyrimidine ring could also lead to characteristic fragments.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. The expected NMR, IR, and Mass spectral data presented herein are based on sound scientific principles and comparison with closely related structures. The detailed experimental protocols offer a self-validating system for researchers to acquire and confirm this data. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for professionals in the field of drug development and chemical research, enabling them to confidently identify and characterize this and similar molecules.

References

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

-

Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(3), 125-134. Available at: [Link]

An In-depth Technical Guide to the Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyrimidine ring linked to a functionalized pyrazole core, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. This guide provides a detailed exploration of the primary synthetic routes to this molecule, focusing on the selection of starting materials, the rationale behind the chosen reaction pathways, and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine can be approached through two principal retrosynthetic disconnections, giving rise to two distinct and viable synthetic strategies.

Caption: Retrosynthetic analysis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Route A involves the initial synthesis of 2-hydrazinopyrimidine, followed by a cyclocondensation reaction to construct the 3-aminopyrazole ring, and concludes with a regioselective bromination at the C4 position of the pyrazole.

Route B employs a more convergent approach, where a pre-synthesized or commercially available 4-bromo-1H-pyrazol-3-amine is coupled with a reactive pyrimidine derivative, typically 2-chloropyrimidine, via an N-arylation reaction.

The choice between these routes may depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and tolerance of functional groups in more complex derivatives.

Route A: Stepwise Construction and Functionalization

This linear approach is a classic and reliable method for constructing the target molecule from fundamental building blocks.

Step 1: Synthesis of 2-Hydrazinopyrimidine

The initial key intermediate is 2-hydrazinopyrimidine. This is readily prepared from the commercially available 2-chloropyrimidine via nucleophilic aromatic substitution with hydrazine hydrate. This reaction is analogous to the well-established synthesis of 2-hydrazinopyridine.[1]

Caption: Synthesis of 2-Hydrazinopyrimidine.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-chloropyrimidine (1.0 eq).

-

Carefully add an excess of hydrazine hydrate (5-10 eq). The use of excess hydrazine hydrate serves as both the nucleophile and the solvent.

-

Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinopyrimidine.

| Parameter | Condition | Rationale |

| Solvent | Excess Hydrazine Hydrate | Serves as both reactant and solvent, driving the reaction to completion. |

| Temperature | Reflux | Provides the necessary activation energy for the nucleophilic aromatic substitution. |

| Work-up | Aqueous extraction | Removes excess hydrazine hydrate and other water-soluble impurities. |

Step 2: Cyclocondensation to form 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

The formation of the 3-aminopyrazole ring is achieved through the cyclocondensation of 2-hydrazinopyrimidine with a suitable three-carbon synthon. A common and effective choice for this transformation is a malononitrile derivative, such as 3-ethoxyacrylonitrile or 2-cyano-3-ethoxy-acrylic acid ethyl ester. The reaction proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization and elimination.

Caption: Formation of the pyrazole ring.

Experimental Protocol:

-

Dissolve 2-hydrazinopyrimidine (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Add the three-carbon synthon (e.g., 3-ethoxyacrylonitrile, 1.0-1.2 eq).

-

The reaction may be catalyzed by the addition of a weak acid or base, depending on the specific synthon used. For many substrates, heating under reflux is sufficient.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

| Parameter | Condition | Rationale |

| Solvent | Ethanol or Acetic Acid | Protic solvents that facilitate the proton transfer steps in the cyclization mechanism. |

| Temperature | Reflux | Drives the reaction, especially the elimination step, to completion. |

| Purification | Recrystallization/Chromatography | To remove any regioisomers or unreacted starting materials. |

Step 3: Bromination to yield 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

The final step is the regioselective bromination of the pyrazole ring at the electron-rich C4 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a mild and selective source of electrophilic bromine.[2]

Caption: Final bromination step.

Experimental Protocol:

-

Dissolve 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | A mild and selective source of electrophilic bromine, minimizing side reactions.[3] |

| Solvent | DMF or DCM | Aprotic solvents that are inert to the reaction conditions. |

| Temperature | 0 °C to room temperature | Controls the reactivity of NBS and prevents over-bromination. |

Route B: Convergent N-Arylation Approach

This strategy offers the advantage of potentially higher overall yields and fewer purification steps by coupling two larger, pre-functionalized fragments.

Step 1: Sourcing or Synthesizing 4-bromo-1H-pyrazol-3-amine

The key pyrazole intermediate, 4-bromo-1H-pyrazol-3-amine, is commercially available, which makes this route highly attractive.[4] If a custom synthesis is required, it can be prepared from malononitrile through a sequence of cyclization and bromination, or from other suitably substituted pyrazole precursors.

Step 2: N-Arylation with 2-Chloropyrimidine

The core of this route is the formation of the N-N bond between the pyrazole and the pyrimidine ring. This is typically achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann-type coupling.

Caption: N-Arylation of 4-bromo-1H-pyrazol-3-amine.

Experimental Protocol:

-

To a reaction vessel, add 4-bromo-1H-pyrazol-3-amine (1.0 eq), 2-chloropyrimidine (1.0-1.2 eq), a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0 eq), and a palladium or copper catalyst with an appropriate ligand (e.g., Pd(OAc)₂, CuI with a diamine ligand).

-

Add a high-boiling point aprotic solvent such as DMF, dioxane, or toluene.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with water and extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final compound.

| Parameter | Condition | Rationale |

| Catalyst | Palladium or Copper complex | Facilitates the carbon-nitrogen bond formation. |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the pyrazole nitrogen for nucleophilic attack. |

| Solvent | DMF, Dioxane, or Toluene | High-boiling aprotic solvents suitable for cross-coupling reactions. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidation and deactivation of the catalyst. |

Conclusion

Both Route A and Route B represent robust and field-proven strategies for the synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. The choice of a specific route will be guided by the availability of starting materials, scalability requirements, and the specific expertise of the research team. Route A, being a more linear synthesis, offers a step-by-step construction that can be easier to troubleshoot. Route B, a convergent approach, is often more efficient for producing larger quantities if the key intermediates are readily available. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important heterocyclic building block.

References

-

Eureka | Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]

- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.

-

National Institutes of Health. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of compound 2 with malononitrile. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives (50–54). Retrieved from [Link]

-

Redalyc. (n.d.). N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, A. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

ACS Publications. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

-

National Institutes of Health. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Retrieved from [Link]

-

ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]

-

Beilstein Journals. (n.d.). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1983). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Retrieved from [Link]

-

WIPO. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Retrieved from [Link]

-

Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (2019). The Chemistry of Malononitrile and its derivatives. Retrieved from [Link]

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

-

PMC. (n.d.). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. Retrieved from [Link]

-

PubMed Central. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from [Link]

-

ResearchGate. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

-

ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

PubMed. (2022). Cu-Catalyzed Multicomponent Reaction of Arylhydrazines with β-Ketoesters and TBN: One-Pot Access to N2-Aryl 1,2,3-Triazole-1-Oxides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

The Pharmacological Potential of Pyrimidine-Pyrazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The fusion of pyrimidine and pyrazole rings has given rise to a versatile and privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by pyrimidine-pyrazole derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, detailing the key molecular targets and signaling pathways involved. Furthermore, this guide offers practical, step-by-step protocols for the synthesis and biological evaluation of these compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to advance the discovery of novel therapeutics based on this promising heterocyclic core.

Introduction: The Pyrimidine-Pyrazole Scaffold - A Union of Pharmacophoric Significance

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of FDA-approved drugs, underscoring their importance in pharmaceutical development.[1] Among these, pyrimidine and pyrazole moieties stand out for their broad spectrum of pharmacological activities.[1][2][3] The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids and is found in numerous therapeutic agents with applications ranging from antimicrobial to anticancer.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another key pharmacophore known for its diverse biological effects, including anti-inflammatory, analgesic, and anticancer activities.[2][4]

The strategic fusion of these two pharmacophores into a single molecular entity, the pyrimidine-pyrazole scaffold, has emerged as a highly fruitful strategy in drug discovery. This hybrid structure offers a unique three-dimensional arrangement of atoms and functional groups, enabling it to interact with a wide array of biological targets with high affinity and selectivity. The inherent structural rigidity and synthetic tractability of this scaffold make it an attractive starting point for the design and development of novel therapeutic agents targeting a range of diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrimidine-pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[1][5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell signaling, induction of apoptosis, and cell cycle arrest.[5][8]

Mechanism of Action: Targeting Key Cancer Pathways

A significant body of research has focused on elucidating the molecular targets of anticancer pyrimidine-pyrazole compounds. Several key signaling pathways and enzymes have been identified as being modulated by these scaffolds.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a common feature in many human cancers, making it a prime target for cancer therapy.[10][11] Certain pyridopyrimidine scaffolds have been identified as potent dual inhibitors of PI3K and mTOR.[8] By simultaneously blocking these two key nodes in the pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[8] This dual-inhibition strategy is often more effective than targeting a single kinase, as it can overcome feedback loops and resistance mechanisms.

Caption: Inhibition of the PI3K/mTOR pathway by pyrimidine-pyrazole scaffolds.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for the synthesis of tetrahydrofolate, a precursor required for the synthesis of nucleotides and some amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the action of the well-known anticancer drug methotrexate. Several pyrimidine-pyrazole hybrids have been shown to be effective inhibitors of DHFR, demonstrating their potential as antimetabolite anticancer agents.[12]

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation, such as EGFR, HER2, and mutant p53.[13][14][15] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[14] Pyrazole-based derivatives have been identified as HSP90 inhibitors, highlighting another avenue for the anticancer activity of this scaffold.[5]

Protein kinase D (PKD) is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, survival, migration, and angiogenesis.[6][16][17] Dysregulation of PKD signaling has been implicated in several types of cancer.[6][18] Novel pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent pan-PKD inhibitors, demonstrating antitumor activity and providing a promising strategy for targeting PKD in cancer.[19]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][2][20][21] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrimidine-pyrazole test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-pyrazole test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Pyrimidine-pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[1][12][13]

Spectrum of Activity

Studies have shown that pyrimidine-pyrazole hybrids are effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[12] Furthermore, some derivatives have demonstrated antifungal activity against species such as Aspergillus spp.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[5][8][22][23]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Pyrimidine-pyrazole test compounds

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth medium only)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the pyrimidine-pyrazole test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth), an aliquot from the wells with no visible growth can be subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the pathogenesis of many diseases, including arthritis, inflammatory bowel disease, and some cancers.[4][24][25] Pyrimidine-pyrazole derivatives have demonstrated potent anti-inflammatory properties, often outperforming established anti-inflammatory drugs in preclinical models.[1]

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of new compounds.[26][27][28][29][30]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in sterile saline)

-

Pyrimidine-pyrazole test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[30]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Synthesis of Pyrimidine-Pyrazole Scaffolds

The synthesis of pyrimidine-pyrazole derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern on the final scaffold.

General Synthesis of Pyrazolo[3,4-d]pyrimidines

A common method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclization of a 5-aminopyrazole-4-carboxamide or -carbonitrile derivative.[31][32][33]

Caption: A general synthetic route for pyrazolo[3,4-d]pyrimidine derivatives.[32]

General Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines is often achieved through the condensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents.[3][31][34][35][36] Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[36]

Conclusion and Future Perspectives

The pyrimidine-pyrazole scaffold represents a highly privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The ability of these compounds to modulate multiple, key biological targets and pathways provides a strong rationale for their further development.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

Exploration of novel biological targets: To uncover new therapeutic applications for this versatile scaffold.

-

Preclinical and clinical development: To translate the most promising candidates into novel therapies for a range of human diseases.

The in-depth understanding of the synthesis, biological activities, and mechanisms of action of pyrimidine-pyrazole derivatives, as outlined in this guide, will be instrumental in driving the next wave of innovation in this exciting field of drug discovery.

References

- A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). Vertex AI Search.

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC - NIH.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

- New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. MDPI.

- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications.

- Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles. ResearchGate.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. PubMed.

- Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Arch Pharm Res.

- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.

- Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.

- (PDF) Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2025). ResearchGate.

- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a]pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC - NIH.

- Design, synthesis and characterization of some new pyrazol-pyrimidine derivatives and evaluation of their biological activities. Growing Science.

- Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.

- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.

- Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases. [No Source Found].

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.

- Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PMC - NIH.

- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace.

- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central.

- Carrageenan induced Paw Edema Model. Creative Biolabs.

- Western blot analysis of apoptosis-associated proteins. Cells were... ResearchGate.

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.

- Investigating the involvement of protein kinase D (PKD) on chemokine-induced responses in human breast cancer cells along the CCL3-CCR5 axis. Ovid.

- Inhibition of the PI3K/AKT/mTOR pathway in solid tumors. ResearchGate.

- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.

- Role of HSP90 in Cancer. PubMed.

- Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate.

- Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica.

- PI3K/AKT/mTOR pathway. Wikipedia.

- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.

- Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PMC.

- Apoptosis. [No Source Found].

- HSP90 multi-functionality in cancer. PMC - NIH.

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Retrieved from

- Agar Dilution (MIC) Susceptibility Test Method. YouTube.

- Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software. YouTube.

- Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease. PMC.

- Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PMC - NIH.

- Cotargeting HSP90 and Its Client Proteins for Treatment of Prost

- Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PMC - PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. ascopubs.org [ascopubs.org]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HSP90 multi-functionality in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. researchhub.com [researchhub.com]

- 22. protocols.io [protocols.io]

- 23. m.youtube.com [m.youtube.com]

- 24. mdpi.com [mdpi.com]

- 25. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 26. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. creative-biolabs.com [creative-biolabs.com]

- 28. derpharmachemica.com [derpharmachemica.com]

- 29. youtube.com [youtube.com]

- 30. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]

- 32. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]

- 36. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine: Sourcing, Handling, and Application

Introduction

For researchers and professionals in the vanguard of drug discovery, the accessibility and purity of specialized chemical intermediates are paramount. 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic building block of significant interest. Its unique architecture, combining a pyrazole, a pyrimidine, and a reactive bromine handle, makes it a versatile scaffold for synthesizing novel compounds targeting a range of biological pathways. The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, known for its role in developing treatments for cancer and inflammatory diseases.[1][2] This guide provides an in-depth overview of the commercial availability, key suppliers, physicochemical properties, and strategic applications of this compound, designed to empower researchers in their procurement and experimental endeavors.

Compound Profile

A clear understanding of the compound's fundamental properties is the first step in its successful application. The key identifiers and structural information for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine | Fluorochem |

| CAS Number | 1065100-99-3 | Parchem[3] |

| Molecular Formula | C₇H₆BrN₅ | Fluorochem[4] |

| Molecular Weight | 240.06 g/mol | (Calculated) |

| Canonical SMILES | NC1=NN(C2=NC=CC=N2)C=C1Br | Fluorochem[4] |

| InChI Key | InChI=1S/C7H6BrN5/c8-5-4-13(12-6(5)9)7-10-2-1-3-11-7/h1-4H,(H2,9,12) | Fluorochem[4] |

Commercial Availability and Sourcing

Securing a reliable supply of high-purity starting materials is a critical, yet often challenging, aspect of research and development. This compound is available through specialized chemical suppliers, though it is generally considered a high-value research chemical rather than a bulk commodity.

Procurement Workflow

The process of acquiring a specialized chemical like this involves several key steps, from initial identification to final laboratory integration. This workflow ensures proper vetting and safe handling.

Caption: A typical workflow for procuring specialized research chemicals.

Identified Suppliers

The following table summarizes the known commercial suppliers for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. Researchers should always request a certificate of analysis (CoA) to verify purity and specifications before use.

| Supplier | Product Code | Purity | Available Quantities | Notes |

| Parchem | N/A (CAS referenced) | Specialty Grade | Inquire for details | A global supplier of specialty chemicals.[3] |

| Fluorochem | F520451 | 95.0% | 250 mg | Price listed at £780.00 for 250 mg.[4] |

Note: Pricing and availability are subject to change. It is advisable to contact suppliers directly for the most current information.

Physicochemical Properties, Handling, and Safety

While a specific Safety Data Sheet (SDS) for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine should be obtained directly from the supplier, we can infer handling and safety protocols based on structurally related compounds.

Storage and Stability

For related brominated pyrazole compounds, the recommended storage is in a dry, dark place at room temperature, with the container sealed to prevent moisture absorption and degradation.[5] For long-term storage as a solution (e.g., in DMSO), storing at -20°C or -80°C is advised to prevent degradation from repeated freeze-thaw cycles.[6]

Safety and Handling

Based on GHS classifications for similar brominated aromatic amines and pyrazoles, this compound should be handled with caution.[7][8]

-

Hazard Statements: Likely to cause skin and serious eye irritation.[7] May be harmful if swallowed or inhaled.[9]

-

Precautionary Measures:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

In case of exposure, follow standard first-aid measures and consult the supplier-provided SDS.

Applications in Research and Drug Development

The value of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine lies in its potential as a key intermediate in the synthesis of pharmacologically active molecules. The pyrazole core is a privileged scaffold in medicinal chemistry.[1]

Kinase Inhibitors for Oncology

The pyrimidine-pyrazole scaffold is a known chemotype for cyclin-dependent kinase 2 (CDK2) inhibitors.[10] CDK2 is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. The bromine atom on the pyrazole ring serves as a crucial synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Anti-Inflammatory Agents

Structural modifications of related bromo-methyl-pyrazol-amines have been used to synthesize inhibitors of calcium release-activated calcium (CRAC) channels, which are potential treatments for inflammatory conditions such as rheumatoid arthritis and asthma.[11] This highlights the broader utility of the bromo-pyrazol-amine framework in developing therapeutics for inflammatory diseases.

Exemplary Experimental Workflow: Suzuki Cross-Coupling

To illustrate the utility of the bromine atom, the following diagram outlines a generalized workflow for a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Protocol Justification:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Running the reaction under nitrogen or argon is crucial to prevent catalyst degradation and ensure efficient turnover.

-

Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

-

Solvent System: A mixture of an organic solvent like dioxane or DMF with water is often used. The organic solvent solubilizes the starting materials and catalyst, while water helps dissolve the inorganic base.

-

Heating: Most cross-coupling reactions require thermal energy to overcome the activation barriers of the catalytic cycle steps, such as oxidative addition and reductive elimination.

Conclusion

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a valuable, albeit specialized, chemical intermediate for drug discovery and medicinal chemistry. Its commercial availability through dedicated suppliers like Parchem and Fluorochem allows researchers to access this key building block. Proper sourcing, adherence to safety protocols, and a strategic application of its reactive bromine handle through robust synthetic methods like cross-coupling are essential for leveraging its full potential. This guide serves as a foundational resource for scientists looking to incorporate this promising scaffold into their research programs, accelerating the discovery of next-generation therapeutics.

References

-

Angene Chemical. (2024). Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & Gaffer, H. E. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

-

Alfa Aesar. (2012). SAFETY DATA SHEET - 4-Bromoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 16461-94-2|4-Bromo-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

Technical Guide: Operational Safety and Containment for 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Abstract

This technical guide outlines the operational safety, containment strategies, and risk mitigation protocols for handling 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS: 1232536-46-9). As a functionalized heterocyclic amine and halogenated intermediate, this compound presents specific toxicological and reactivity hazards, particularly in drug discovery workflows involving Suzuki-Miyaura cross-coupling or nucleophilic substitution. This document adopts a Control Banding approach, assigning a default Occupational Exposure Band (OEB) of 3/4 until specific toxicological potency is established.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state and functional groups is the first step in accurate risk assessment.

| Property | Specification | Operational Implication |

| Chemical Name | 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine | Primary identifier for SDS/Inventory. |

| CAS Number | 1232536-46-9 | Use for precise database searching. |

| Molecular Formula | C₇H₆BrN₅ | High nitrogen content implies potential biological activity. |

| Molecular Weight | 240.06 g/mol | Non-volatile solid; inhalation risk is dust-based. |

| Physical State | Off-white to pale yellow solid | High potential for electrostatic charging and dust generation. |

| Solubility | DMSO, DMF, Methanol (Low in water) | Organic solvents required for cleaning; increases skin permeation risk. |

| Key Functionalities | Primary Amine (-NH₂), Aryl Bromide (-Br) | Amine: Potential sensitizer/irritant. Bromide: Electrophilic site for cross-coupling. |

Part 2: Toxicological Assessment & Hazard Identification

In the absence of a specific Occupational Exposure Limit (OEL), we apply Structure-Activity Relationship (SAR) analysis to determine the hazard profile.

Core Hazards (GHS Classification)

Based on analogous halogenated aminopyrazoles, the following hazards are assigned:

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

-

STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.

Specific Pharmacological Risks

-

Sensitization Potential: The primary amine moiety is a structural alert for skin sensitization. Repeated exposure may lead to allergic dermatitis.

-

Genotoxicity Concern: While pyrazoles are common medicinal scaffolds, the combination of an amino group and a halogen on a heteroaromatic ring suggests potential reactivity with biological nucleophiles. Treat as a suspected genotoxin until Ames test data proves otherwise.

-

Mechanism of Action: This scaffold is frequently used in the synthesis of sGC stimulators (e.g., Riociguat analogs) and kinase inhibitors. Accidental absorption may trigger unintended cardiovascular or signaling pathway modulation.

Part 3: Engineering Controls & Containment Strategy

We utilize a Risk-Based Containment Strategy . Since the specific potency (LD50/IC50) may be unknown in early research, we default to OEB 3 (10–100 µg/m³) or OEB 4 (1–10 µg/m³) standards depending on the quantity handled.

Containment Logic Diagram

The following decision tree dictates the required engineering controls based on the physical state of the material.

Figure 1: Decision logic for selecting engineering controls based on physical state and quantity.

Specific Engineering Controls

-

Solids Handling (Weighing/Transfer):

-

Primary Control: HEPA-filtered balance enclosure or Powder Containment Hood.

-

Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Pyrazole powders are often fluffy and prone to static cling, increasing inhalation risk.

-

-

Reaction Setup:

-

Once dissolved, the material can be handled in a standard Chemical Fume Hood .

-

Ensure the sash is at the working height (usually 18 inches) to maintain 100 fpm face velocity.

-

Part 4: Operational Protocols

Personal Protective Equipment (PPE) Matrix

-

Gloves: Double-glove system.

-

Inner: Nitrile (4 mil).

-

Outer: Extended-cuff Nitrile (minimum 6 mil) or Laminate (Silver Shield) if using DCM/THF.

-